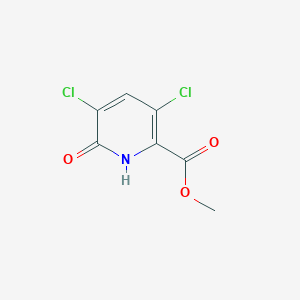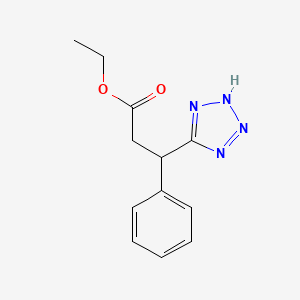
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate” is a chemical compound with the molecular formula C22H14ClFO3 . It is also known as “4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 2-fluorobenzoate” or "Benzoic acid, 2-fluoro-, 4-[3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]phenyl ester" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one was achieved using an eco-friendly catalyst and a green chemistry approach . The reaction involved the condensation of 3-acetyl coumarin with 4-chloro benzaldehyde through Claisen–Schmidt condensation .Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid moiety, a fluorobenzenecarboxylate moiety, and a chlorophenylacryloyl moiety . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The molecular weight of “4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate” is 380.8 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Applications De Recherche Scientifique
Drug Delivery Systems
Research indicates the use of polymers involving 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate and related compounds in the development of drug delivery systems. Hydrogels prepared from 2-hydroxyethyl acrylate and 2-hydroxypropyl methacrylate monomers using related crosslinkers demonstrated controlled drug release rates influenced by factors such as crosslinking density, drug loading percentage, monomer type, and medium pH (Arun & Reddy, 2005). Similar studies on porous hydrogels formed by copolymerizing 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate with acrylate-based crosslinkers revealed the significant role of monomer, crosslinker percentage, drug-loading percentage, and pH in controlling drug release (Arun & Reddy, 2005).
Crystallographic Studies
The compound’s crystal structure, including intermolecular interactions and molecular conformation, has been analyzed through X-ray diffraction studies. This research provides valuable insights into the compound's structural aspects, which are crucial for understanding its interactions and reactivity in various applications (Mahawer, Singh, & Agarwal, 2013).
Pharmacological Evaluation
Certain derivatives of the compound have been synthesized and evaluated for their pharmacological properties, such as antimicrobial activity. These studies contribute to the exploration of the compound's potential in developing new therapeutic agents (Kumar, Kumar, & Khan, 2020).
Spectroscopic Characterization and Reactivity Studies
Research involving spectroscopic characterization and reactivity studies of acrylonitrile derivatives, including those related to 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate, provides deep insights into their structural and electronic properties. Such studies are vital for understanding the compound's behavior in various chemical environments and its potential applications in material science and organic electronics (Percino, Chapela, Pérez-Gutiérrez, Cerón, & Soriano, 2011).
Propriétés
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFO3/c23-17-5-3-4-15(14-17)8-13-21(25)16-9-11-18(12-10-16)27-22(26)19-6-1-2-7-20(19)24/h1-14H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLQEIKPJKNIFV-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide](/img/structure/B2451817.png)



![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451822.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2451824.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2451827.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2451833.png)



